

Application Notes and Protocols for Copper-Catalyzed Reactions with (R)-DTBM-SEGPHOS

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Compound of Interest

Compound Name: (R)-Dtbm-segphos

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This document provides detailed application notes and experimental protocols for various copper-catalyzed asymmetric reactions utilizing the chiral ligand **(R)-DTBM-SEGPHOS**. This sterically demanding and electron-rich bisphosphine ligand has demonstrated exceptional performance in achieving high enantioselectivity and catalytic activity in a range of synthetic transformations.

Asymmetric Hydrosilylation of Prochiral Ketones and Imines

The copper hydride complex formed in situ with **(R)-DTBM-SEGPHOS** is a highly effective catalyst for the asymmetric hydrosilylation of a wide array of prochiral ketones and imines, yielding valuable chiral alcohols and amines.

Application Note:

The CuH-catalyzed asymmetric hydrosilylation using **(R)-DTBM-SEGPHOS** is particularly effective for the reduction of aryl alkyl ketones, heteroaromatic ketones, and diaryl ketones.[1][2][3] Polymethylhydrosiloxane (PMHS) is a commonly used and inexpensive hydride source for the in situ generation of the active copper hydride catalyst.[1] The reactions typically proceed under mild conditions with high yields and excellent enantioselectivities.[1] Furthermore, reaction times can be significantly reduced from hours to minutes by employing microwave irradiation or conventional heating without a significant loss of enantioselectivity.[4]

This methodology has been successfully applied to the synthesis of precursors for physiologically active compounds.[\[2\]](#)[\[3\]](#)

Data Presentation: Asymmetric Hydrosilylation of Ketones

| Entry | Substrate | Product | Yield (%) | ee (%) | Reference |
|-------|--------------------------------|----------------------------------------|-----------|--------|---------------------|
| 1 | Acetophenone | 1-Phenylethanol | 95 | 98 | [1] |
| 2 | 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | 92 | 99 | [1] |
| 3 | Benzophenone | Diphenylmethanol | 98 | 97 | [1] |
| 4 | Methyl 4-oxo-4-phenylbutanoate | (R)-Methyl 4-hydroxy-4-phenylbutanoate | 92 | 99.4 | [5] |
| 5 | Isophorone | (R)-3,5,5-Trimethylcyclohex-2-en-1-ol | >95 | 95 | [4] |

Experimental Protocol: General Procedure for Asymmetric Hydrosilylation of Aryl Ketones

Materials:

- Copper(I) chloride (CuCl)
- Sodium tert-butoxide (NaOtBu)
- (R)-(-)-DTBM-SEGPHOS

- Toluene (anhydrous)
- Polymethylhydrosiloxane (PMHS)
- tert-Butanol (t-BuOH)
- Substrate (aryl ketone)
- Tetrahydrofuran (THF, anhydrous)
- 2.5 M Aqueous potassium fluoride (KF) or sodium hydroxide (NaOH)
- Diethyl ether (Et₂O)
- Magnesium sulfate (MgSO₄)

Procedure:

- To a flame-dried round-bottom flask under an argon atmosphere, add CuCl (1.0-2.0 mol %), NaOtBu (1.0-2.0 mol %), and (R)-(-)-DTBM-SEGPLHOS (0.05-1.1 mol %).
- Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
- Cool the mixture to the desired temperature (e.g., -78 °C).
- Add PMHS (2.0-4.0 equivalents) and stir for an additional 15 minutes.
- In a separate flask, dissolve the aryl ketone substrate (1.0 equivalent) and t-BuOH (1.0 equivalent) in anhydrous THF.
- Transfer the substrate solution to the catalyst mixture via cannula.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with 2.5 M aqueous KF or NaOH and stir vigorously for 3 hours.
- Extract the aqueous phase with diethyl ether.

- Combine the organic extracts, wash with brine, and dry over anhydrous MgSO_4 .
- Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography.

Logical Relationship: Catalytic Cycle of Asymmetric Hydrosilylation

Caption: Proposed catalytic cycle for the copper-hydride catalyzed asymmetric hydrosilylation of ketones.

Enantio- and Regioselective Copper-Catalyzed Hydroamination of Alkenes

The combination of a copper salt, **(R)-DTBM-SEGPHOS**, and a silane enables the highly enantio- and regioselective hydroamination of a variety of alkenes, providing access to valuable chiral amines.

Application Note:

This CuH-catalyzed hydroamination protocol is effective for styrenes, as well as both trans- and cis- β -substituted styrenes, and even more challenging unactivated terminal and internal alkenes.^[6]^[7] The reaction typically exhibits high regioselectivity, yielding the anti-Markovnikov product for terminal alkenes.^[6] The use of the bulky **(R)-DTBM-SEGPHOS** ligand is crucial for achieving high enantioselectivity.^[7] The reaction tolerates a range of functional groups on both the alkene and the amine electrophile.^[6]

Data Presentation: Asymmetric Hydroamination of Alkenes

| Entry | Alkene | Amine Source | Product | Yield (%) | ee (%) | Reference |
|-------|-------------------------------|-------------------------------------|--------------------------------------------|-----------|--------|-----------|
| 1 | Styrene | N,N-Dibenzyl-O-benzoylhydroxylamine | N,N-Dibenzyl-1-phenylethanamine | 97 | 97 | [6] |
| 2 | 4-Methoxystyrene | N,N-Dibenzyl-O-benzoylhydroxylamine | N,N-Dibenzyl-1-(4-methoxyphenyl)ethanamine | 95 | 98 | [6] |
| 3 | trans- β -Methylstyrene | N,N-Dibenzyl-O-benzoylhydroxylamine | N,N-Dibenzyl-1-phenylpropan-2-amine | 93 | 96 | [6] |
| 4 | 1-Octene | N,N-Dibenzyl-O-benzoylhydroxylamine | N,N-Dibenzyl-octan-2-amine | 85 | 92 | [6] |

Experimental Protocol: General Procedure for Asymmetric Hydroamination of Alkenes

Materials:

- Copper(II) acetate ($\text{Cu}(\text{OAc})_2$)
- (R)-DTBM-SEGPBOS**
- Diethoxymethylsilane (DEMS)

- Alkene
- O-Benzoylhydroxylamine derivative
- Tetrahydrofuran (THF, anhydrous)

Procedure:

- To an oven-dried vial, add Cu(OAc)₂ (2-4 mol %) and **(R)-DTBM-SEGPPOS** (2.2-4.4 mol %).
- Seal the vial and purge with argon.
- Add anhydrous THF, followed by the alkene (1.0 equivalent), the O-benzoylhydroxylamine derivative (1.2 equivalents), and DEMS (2.0 equivalents).
- Stir the reaction mixture at 40 °C for up to 36 hours.
- Monitor the reaction by GC or TLC.
- Upon completion, concentrate the reaction mixture and purify the residue by silica gel chromatography to afford the chiral amine product.

Experimental Workflow: Asymmetric Hydroamination

Caption: A typical experimental workflow for the copper-catalyzed asymmetric hydroamination of alkenes.

Asymmetric α -Alkylation of 2-Acylimidazoles

A copper(I)-**(R)-DTBM-SEGPPOS** complex catalyzes the asymmetric α -alkylation of 2-acylimidazoles with a variety of alkyl electrophiles, providing a direct route to α -chiral carboxylic acid derivatives.

Application Note:

This method utilizes 2-acylimidazoles as pronucleophiles and is effective with a range of electrophiles, including allyl bromides, benzyl bromides, and propargyl bromide.[8] The reaction demonstrates good functional group tolerance and high enantioselectivity.[8] The addition of 2,4,6-trimethylphenol has been found to improve reaction yields.[8] The imidazole directing

group is believed to pre-coordinate to the copper catalyst, acidifying the α -protons and facilitating the formation of a stabilized copper(I) enolate.^[8]

Data Presentation: Asymmetric α -Alkylation of 2-Acylimidazoles

| Entry | 2-Acylimidazole | Electrophile | Yield (%) | ee (%) | Reference |
|-------|------------------------------------------|-------------------|-----------|--------|----------------|
| 1 | 1-(1H-Imidazol-2-yl)propan-1-one | Allyl bromide | 62 | 91 | ^[8] |
| 2 | 1-(1H-Imidazol-2-yl)propan-1-one | Benzyl bromide | 97 | 97 | ^[8] |
| 3 | 1-(1-Methyl-1H-imidazol-2-yl)ethan-1-one | Cinnamyl bromide | 85 | 95 | ^[8] |
| 4 | 1-(1H-Imidazol-2-yl)-2-phenylethan-1-one | Propargyl bromide | 78 | 93 | ^[8] |

Experimental Protocol: General Procedure for Asymmetric α -Alkylation

Materials:

- Copper(I) iodide (CuI)
- (R)-DTBM-SEGPHOS

- Cesium carbonate (Cs_2CO_3)
- 2-Acylimidazole
- Alkyl electrophile
- 2,4,6-Trimethylphenol (additive)
- Tetrahydrofuran (THF, anhydrous)

Procedure:

- In a glovebox, add CuI (5 mol %) and **(R)-DTBM-SEGPPOS** (5.5 mol %) to an oven-dried vial.
- Add anhydrous THF and stir for 30 minutes at room temperature.
- Add Cs_2CO_3 (2.0 equivalents), the 2-acylimidazole (1.2 equivalents), the alkyl electrophile (1.0 equivalent), and 2,4,6-trimethylphenol (1.2 equivalents).
- Stir the reaction at 0 °C.
- Monitor the reaction by TLC.
- Once the reaction is complete, quench with saturated aqueous ammonium chloride.
- Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na_2SO_4 .
- Concentrate the solution and purify the residue by flash column chromatography on silica gel.

Signaling Pathway: Proposed Mechanism of α -Alkylation

Caption: Proposed catalytic cycle for the asymmetric α -alkylation of 2-acylimidazoles.

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